N-(1,3-benzodioxol-5-yl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with piperidine and benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution with Piperidine: The triazine core is then subjected to nucleophilic substitution with piperidine under basic conditions to introduce the piperidinyl groups.
Introduction of Benzodioxole Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups at the piperidinyl positions.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine core can interact with enzymes or receptors, modulating their activity. The piperidinyl and benzodioxole groups may enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Piperidine-Substituted Triazines: Compounds with piperidine groups attached to the triazine core.
Benzodioxole-Containing Compounds: Compounds featuring the benzodioxole moiety.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to the combination of its triazine core with both piperidinyl and benzodioxole groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N6O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H26N6O2/c1-3-9-25(10-4-1)19-22-18(23-20(24-19)26-11-5-2-6-12-26)21-15-7-8-16-17(13-15)28-14-27-16/h7-8,13H,1-6,9-12,14H2,(H,21,22,23,24) |
InChI Key |
ZUHGIFBYZKVOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCCCC5 |
Origin of Product |
United States |
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